tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18724620
InChI: InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)
SMILES:
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18724620

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-((2-chloro-6-methylpyrimidin-4-yl)amino)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
IUPAC Name tert-butyl 3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)
Standard InChI Key NIOBSVOVDBNEDM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that confers conformational rigidity and serves as a central scaffold.

  • tert-Butyl Carbamate (Boc) Group: Positioned at the 1-carboxylate position, this moiety enhances metabolic stability and facilitates synthetic manipulation during multi-step reactions .

  • 2-Chloro-6-methylpyrimidin-4-yl Amino Substituent: A halogenated pyrimidine derivative known for its role in inhibiting enzymatic activity, particularly in kinase signaling pathways .

The chloro and methyl groups on the pyrimidine ring modulate electronic effects and steric bulk, influencing binding interactions with biological targets. The stereochemistry at the pyrrolidine’s 3-position may further dictate enantioselective activity, though specific studies on optical isomerism are pending .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1420851-12-2
Molecular FormulaC14H21ClN4O2\text{C}_{14}\text{H}_{21}\text{ClN}_4\text{O}_2
Molecular Weight312.79 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=C2Cl)C
Purity≥95% (HPLC)
Storage Conditions-20°C, dry, inert atmosphere

Synthetic Pathways

Synthesis typically proceeds via a multi-step sequence:

  • Pyrrolidine Functionalization: The pyrrolidine ring is introduced through cyclization of γ-aminobutyraldehyde derivatives or reductive amination of 1,4-diketones.

  • Boc Protection: The tert-butyl carbamate group is installed using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to shield the amine during subsequent reactions .

  • Pyrimidine Coupling: A Buchwald-Hartwig amination or nucleophilic aromatic substitution links the 2-chloro-6-methylpyrimidin-4-amine to the pyrrolidine scaffold .

Optimization of reaction parameters (e.g., temperature, catalysts) is critical to achieving high yields. For example, palladium-based catalysts improve coupling efficiency in pyrimidine amination steps.

Assay TypeTarget/OrganismResult
Kinase InhibitionEGFR (in vitro)IC₅₀ = 0.8 µM
Antimicrobial SusceptibilityS. aureus (ATCC 25923)MIC = 16 µg/mL
CytotoxicityHEK293 cellsCC₅₀ > 100 µM

Comparative Analysis with Structural Analogs

tert-Butyl 3-((2-Chloropyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 945895-38-5)

This analog lacks the 6-methyl group on the pyrimidine ring, reducing steric hindrance and altering binding kinetics. While it shows higher solubility (logP=1.2\log P = 1.2 vs. 1.8 for the methylated derivative), its EGFR inhibition potency is diminished (IC₅₀ = 2.5 µM).

2-[(2-Chloro-6-methylpyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic Acid tert-Butyl Ester (CAS 1261231-13-3)

Substituting the 3-amino pyrrolidine with a methylene-linked sidechain increases molecular flexibility but compromises target affinity (EGFR IC₅₀ = 5.7 µM) . This underscores the importance of the 3-amino group’s spatial orientation in receptor engagement.

Industrial and Regulatory Considerations

Scale-Up Challenges

Large-scale synthesis faces hurdles in pyrimidine coupling efficiency and Boc deprotection under acidic conditions. Continuous flow chemistry has been proposed to enhance reproducibility and reduce racemization risks .

Regulatory Status

As a research-grade compound (non-GMP), it is restricted to laboratory use. Current pricing from suppliers like AKSci ranges from $120–$150 per 50 mg, contingent on purity and batch size .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine’s chloro and methyl groups to optimize potency and pharmacokinetics.

  • In Vivo Efficacy Models: Evaluation in xenograft models of colorectal and breast cancers to assess tumor growth inhibition.

  • Formulation Development: Nanoencapsulation strategies to improve oral bioavailability, which is currently suboptimal (<30%) due to first-pass metabolism .

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